molecular formula C6H12BrN B1338501 1-(2-Bromoethyl)pyrrolidine CAS No. 54035-94-8

1-(2-Bromoethyl)pyrrolidine

Cat. No.: B1338501
CAS No.: 54035-94-8
M. Wt: 178.07 g/mol
InChI Key: SAVGSSSLZPLNLG-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)pyrrolidine is a heterocyclic organic compound with the molecular formula C6H12BrN It features a pyrrolidine ring substituted with a bromoethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may involve purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group, yielding 1-ethylpyrrolidine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, or sodium methoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Nucleophilic Substitution: Products include azidoethylpyrrolidine, thiocyanatoethylpyrrolidine, and methoxyethylpyrrolidine.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: The major product is 1-ethylpyrrolidine.

Scientific Research Applications

1-(2-Bromoethyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

1-(2-Bromoethyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)pyrrolidine: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.

    1-(2-Iodoethyl)pyrrolidine: Contains an iodine atom, which can influence its chemical properties and reactivity.

    1-(2-Fluoroethyl)pyrrolidine:

Uniqueness: this compound is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(2-bromoethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN/c7-3-6-8-4-1-2-5-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVGSSSLZPLNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498361
Record name 1-(2-Bromoethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54035-94-8
Record name 1-(2-Bromoethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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